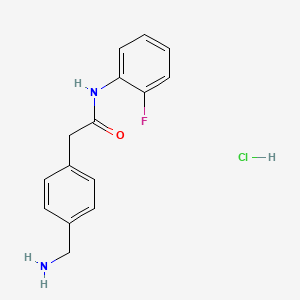
2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a fluorophenylacetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Aminomethyl Intermediate: The initial step involves the introduction of an aminomethyl group to the phenyl ring. This can be achieved through a Mannich reaction, where formaldehyde, an amine, and a phenyl compound react under acidic conditions.
Coupling with Fluorophenylacetamide: The aminomethyl intermediate is then coupled with 2-fluorophenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorophenylacetamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Aminomethyl)phenyl)-N-(2-chlorophenyl)acetamide hydrochloride
- 2-(4-(Aminomethyl)phenyl)-N-(2-bromophenyl)acetamide hydrochloride
- 2-(4-(Aminomethyl)phenyl)-N-(2-methylphenyl)acetamide hydrochloride
Uniqueness
Compared to similar compounds, 2-(4-(Aminomethyl)phenyl)-N-(2-fluorophenyl)acetamide hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H16ClFN2O |
|---|---|
Poids moléculaire |
294.75 g/mol |
Nom IUPAC |
2-[4-(aminomethyl)phenyl]-N-(2-fluorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H15FN2O.ClH/c16-13-3-1-2-4-14(13)18-15(19)9-11-5-7-12(10-17)8-6-11;/h1-8H,9-10,17H2,(H,18,19);1H |
Clé InChI |
ZHZHFXCQQPJDKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)
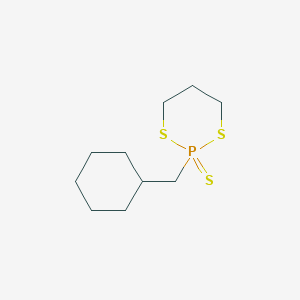
![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
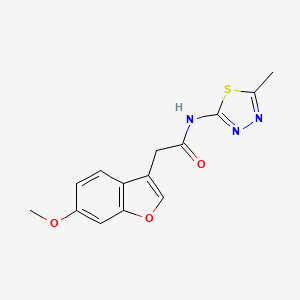
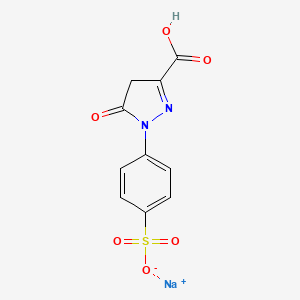
![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
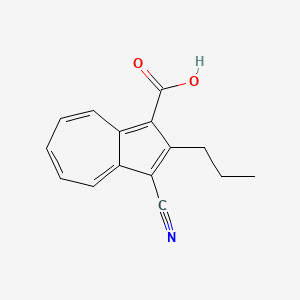
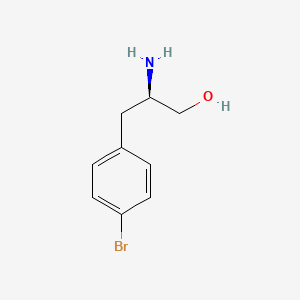
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
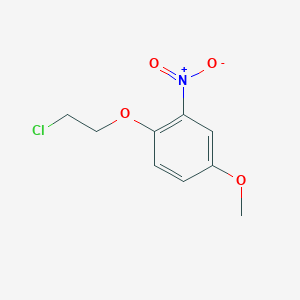
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
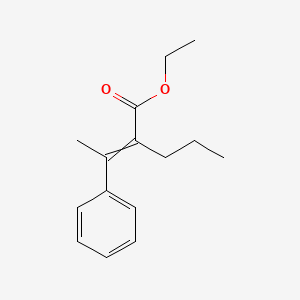
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
